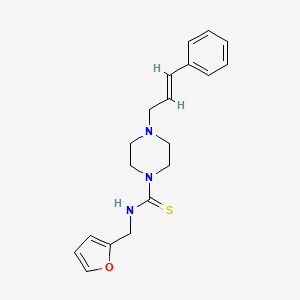
N-(2-chlorobenzyl)-3,4-diethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-3,4-diethoxybenzamide, also known as CDEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDEB belongs to the class of benzamides and is a derivative of 3,4-diethoxybenzoic acid.
作用機序
The exact mechanism of action of N-(2-chlorobenzyl)-3,4-diethoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin condensation and gene silencing. Inhibition of HDACs by N-(2-chlorobenzyl)-3,4-diethoxybenzamide leads to increased acetylation of histones, resulting in gene expression changes that can induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-3,4-diethoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In animal models of arthritis, N-(2-chlorobenzyl)-3,4-diethoxybenzamide has been shown to reduce inflammation and cartilage damage by inhibiting the activity of inflammatory enzymes and reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(2-chlorobenzyl)-3,4-diethoxybenzamide is a potent inhibitor of HDACs and has shown promising results in preclinical studies. However, its use in clinical trials is hindered by its low solubility and poor pharmacokinetic properties. Further research is needed to develop more efficient methods of drug delivery and to optimize the pharmacokinetics of N-(2-chlorobenzyl)-3,4-diethoxybenzamide.
将来の方向性
Future research on N-(2-chlorobenzyl)-3,4-diethoxybenzamide should focus on optimizing its pharmacokinetic properties and developing more efficient methods of drug delivery. Additionally, further studies are needed to investigate the potential of N-(2-chlorobenzyl)-3,4-diethoxybenzamide in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. The development of more selective HDAC inhibitors that target specific isoforms of HDACs may also lead to more effective and less toxic therapies.
合成法
N-(2-chlorobenzyl)-3,4-diethoxybenzamide can be synthesized using a multistep process involving the reaction of 3,4-diethoxybenzoic acid with thionyl chloride, followed by reaction with 2-chlorobenzylamine. The resulting product is then subjected to a coupling reaction with 4-dimethylaminopyridine and N,N'-dicyclohexylcarbodiimide to yield N-(2-chlorobenzyl)-3,4-diethoxybenzamide.
科学的研究の応用
N-(2-chlorobenzyl)-3,4-diethoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. N-(2-chlorobenzyl)-3,4-diethoxybenzamide has also been investigated for its anti-inflammatory properties and has been found to reduce inflammation in animal models of arthritis.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-3-22-16-10-9-13(11-17(16)23-4-2)18(21)20-12-14-7-5-6-8-15(14)19/h5-11H,3-4,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWQGOWQFBYLRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2Cl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3,4-diethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5760914.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5760921.png)

![4-[2-(4-chlorophenoxy)ethyl]morpholine](/img/structure/B5760939.png)
![3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B5760947.png)
![N-[4-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5760951.png)
![3-[(1-azepanylmethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B5760958.png)


![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea](/img/structure/B5760982.png)


![2-[(2-chlorobenzyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761030.png)